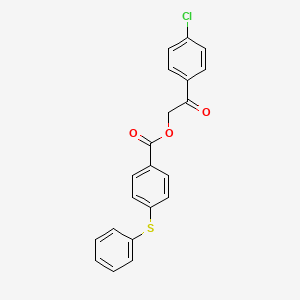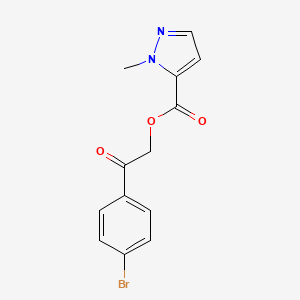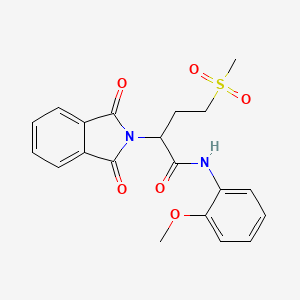
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is an organic compound that features a chlorophenyl group, an oxoethyl group, and a phenylsulfanyl benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl acetic acid. This can be achieved through the chlorination of phenylacetic acid using thionyl chloride (SOCl₂) under reflux conditions.
Esterification: The 4-chlorophenyl acetic acid is then esterified with 4-(phenylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the activity of enzymes that interact with aromatic and sulfur-containing compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and phenylsulfanyl groups can engage in hydrophobic interactions, while the oxoethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl benzoate: Lacks the phenylsulfanyl group, which may result in different reactivity and biological activity.
2-(4-Methylphenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate: The methyl group instead of chlorine can alter the compound’s electronic properties and reactivity.
2-(4-Chlorophenyl)-2-oxoethyl 4-(methylsulfanyl)benzoate: The methylsulfanyl group may exhibit different oxidation states compared to the phenylsulfanyl group.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is unique due to the presence of both chlorophenyl and phenylsulfanyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C21H15ClO3S |
|---|---|
分子量 |
382.9 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 4-phenylsulfanylbenzoate |
InChI |
InChI=1S/C21H15ClO3S/c22-17-10-6-15(7-11-17)20(23)14-25-21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2 |
InChI 键 |
AFFZVOIUFMTYRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10878687.png)


![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)

![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)

![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)

![2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878771.png)
![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
